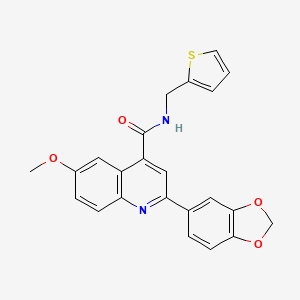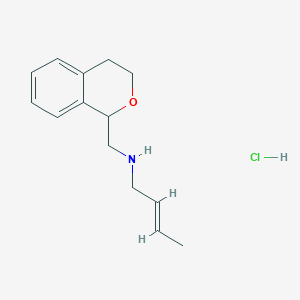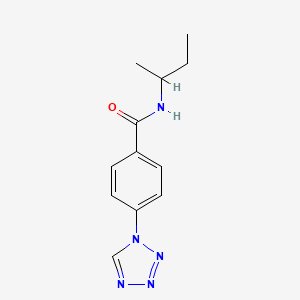
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide, also known as BMQC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMQC belongs to the class of quinoline derivatives and has been studied for its promising biological activities.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide is not fully understood. However, several studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately, cell death. This compound has also been shown to decrease the levels of certain signaling molecules that are involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide. One of the most promising areas is the development of this compound-based drugs for the treatment of cancer. Further studies are also needed to elucidate its mechanism of action and optimize its use in various applications. Additionally, this compound could be studied for its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. Its potent anti-cancer activity and other biological activities make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesemethoden
The synthesis of 2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been reported in several studies. One of the most common methods involves the condensation of 2-aminobenzodioxole, 6-methoxy-2-naphthaldehyde, and 2-thiophenemethylamine in the presence of acetic acid and ethanol. The resulting product is then subjected to further purification steps to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(2-thienylmethyl)-4-quinolinecarboxamide has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its anti-inflammatory and anti-microbial activities.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-27-15-5-6-19-17(10-15)18(23(26)24-12-16-3-2-8-30-16)11-20(25-19)14-4-7-21-22(9-14)29-13-28-21/h2-11H,12-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAUDIFXEWGDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-ethyl-3-thienyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6077505.png)
![ethyl 4-({2-[benzyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6077511.png)


![2-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-N'-nitrohydrazinecarboximidamide](/img/structure/B6077526.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(1,3-thiazol-2-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6077537.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)
![1-(2-fluorobenzyl)-N-(spiro[2.5]oct-1-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077548.png)

![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)
![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)